![molecular formula C29H60O3 B14519085 1-({1-Butoxy-3-[(2-ethylhexyl)oxy]propan-2-YL}oxy)tetradecane CAS No. 63167-14-6](/img/structure/B14519085.png)
1-({1-Butoxy-3-[(2-ethylhexyl)oxy]propan-2-YL}oxy)tetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1-Butoxy-3-[(2-ethylhexyl)oxy]propan-2-yl}oxy)tetradecane typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 1-butoxy-3-chloropropane and 2-ethylhexanol. These intermediates undergo nucleophilic substitution reactions under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
1-({1-Butoxy-3-[(2-ethylhexyl)oxy]propan-2-yl}oxy)tetradecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like hydroxide ions or amines
Common Reagents and Conditions
The reactions typically require specific reagents and conditions, such as:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of new functionalized derivatives .
Scientific Research Applications
1-({1-Butoxy-3-[(2-ethylhexyl)oxy]propan-2-yl}oxy)tetradecane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants
Mechanism of Action
The mechanism of action of 1-({1-Butoxy-3-[(2-ethylhexyl)oxy]propan-2-yl}oxy)tetradecane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- **1-({1-Butoxy-3-[(2-ethylhexyl)oxy]propan-2-yl}oxy)ethanol
- **1-({1-Butoxy-3-[(2-ethylhexyl)oxy]propan-2-yl}oxy)butane
- **1-({1-Butoxy-3-[(2-ethylhexyl)oxy]propan-2-yl}oxy)hexane
Uniqueness
1-({1-Butoxy-3-[(2-ethylhexyl)oxy]propan-2-yl}oxy)tetradecane stands out due to its longer tetradecane chain, which imparts unique physicochemical properties such as increased hydrophobicity and potential for enhanced interactions with lipid membranes. This makes it particularly valuable in applications requiring specific solubility and interaction characteristics .
Properties
CAS No. |
63167-14-6 |
|---|---|
Molecular Formula |
C29H60O3 |
Molecular Weight |
456.8 g/mol |
IUPAC Name |
1-[1-butoxy-3-(2-ethylhexoxy)propan-2-yl]oxytetradecane |
InChI |
InChI=1S/C29H60O3/c1-5-9-12-13-14-15-16-17-18-19-20-21-24-32-29(26-30-23-11-7-3)27-31-25-28(8-4)22-10-6-2/h28-29H,5-27H2,1-4H3 |
InChI Key |
VDTDOQRGIUXLRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(COCCCC)COCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



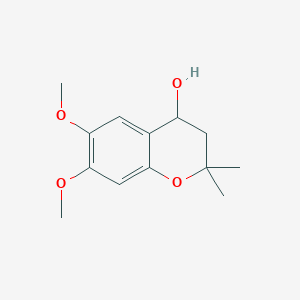
![4,4'-(Butane-1,4-diyl)bis[2,2,6,6-tetramethyl-1-(octyloxy)piperidine]](/img/structure/B14519036.png)
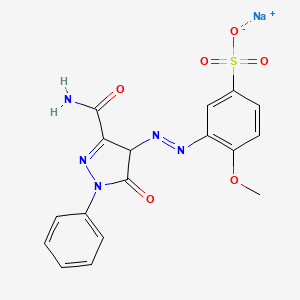
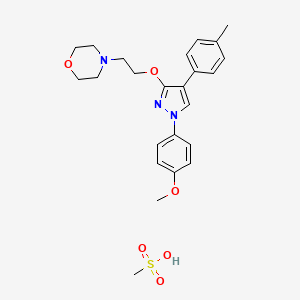
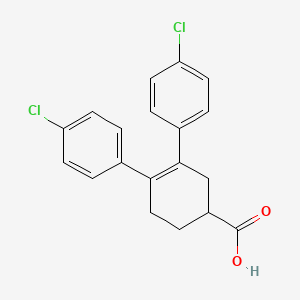
![4-[(2,4-Dinitrophenyl)sulfanyl]-6-methylpyrimidin-2(1H)-one](/img/structure/B14519051.png)
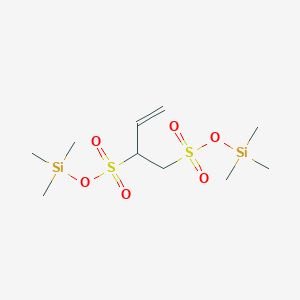
![2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]benzoic acid](/img/structure/B14519055.png)
![1,1,2-Trichloro-4-({2-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]ethyl}sulfanyl)but-1-en-3-yne](/img/structure/B14519061.png)
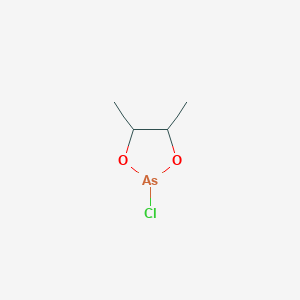
![2,3,6-Trimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14519068.png)

![3-[(Dimethylamino)methylidene]-5-methyloxolan-2-one](/img/structure/B14519075.png)
